molecular formula C25H18F3N5O4S B13948323 5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid CAS No. 110691-18-4

5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid

Cat. No.: B13948323
CAS No.: 110691-18-4
M. Wt: 541.5 g/mol
InChI Key: MAIUPYUZHKAIJG-UHFFFAOYSA-N
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Description

5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid is a complex organic compound with a unique structure that includes a diazenyl group, a pyridinylsulfamoyl group, and a trifluoromethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves multiple steps, including the formation of the diazenyl group and the introduction of the pyridinylsulfamoyl and trifluoromethylphenylamino groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups.

Scientific Research Applications

5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

CAS No.

110691-18-4

Molecular Formula

C25H18F3N5O4S

Molecular Weight

541.5 g/mol

IUPAC Name

5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]-2-[3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C25H18F3N5O4S/c26-25(27,28)16-4-3-5-18(14-16)30-22-12-9-19(15-21(22)24(34)35)32-31-17-7-10-20(11-8-17)38(36,37)33-23-6-1-2-13-29-23/h1-15,30H,(H,29,33)(H,34,35)

InChI Key

MAIUPYUZHKAIJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

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